2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide
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Overview
Description
2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities . This compound is characterized by the presence of methoxy groups and a sulfonamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-methoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Sulfonamide group is reduced to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effects of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-methoxyphenyl)methanesulfonamide
- 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- 2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy groups and a sulfonamide functional group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-9-15(21-4)16(10-12(11)2)22(18,19)17-13-7-5-6-8-14(13)20-3/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOXRUVAZXFDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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